molecular formula C19H20N2O5 B11993797 Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B11993797
M. Wt: 356.4 g/mol
InChI Key: DOAZUBMJEUHNAG-UHFFFAOYSA-N
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Description

Methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate is an organic compound with the molecular formula C19H20N2O5 It is a derivative of benzoic acid and contains both nitro and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate typically involves the reaction of 3-nitrobenzoic acid with 4-butylaniline in the presence of a coupling agent, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction. The esterification step may require an acid catalyst like sulfuric acid to drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C).

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4).

Major Products

Scientific Research Applications

Methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The nitro group may play a role in redox reactions, while the ester group could be involved in hydrolysis reactions. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(4-butylanilino)carbonyl]-5-nitrobenzoate is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable tool in scientific research.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C19H20N2O5/c1-3-4-5-13-6-8-16(9-7-13)20-18(22)14-10-15(19(23)26-2)12-17(11-14)21(24)25/h6-12H,3-5H2,1-2H3,(H,20,22)

InChI Key

DOAZUBMJEUHNAG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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